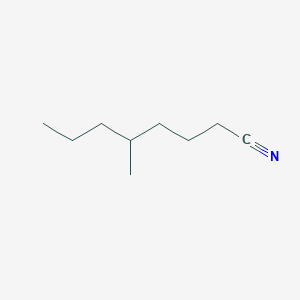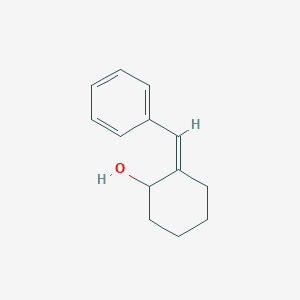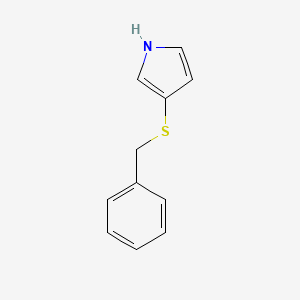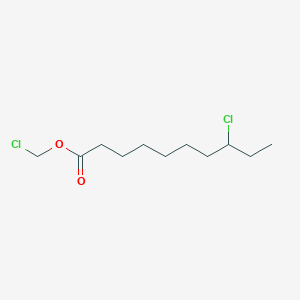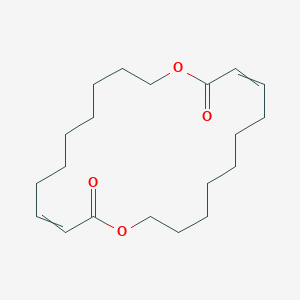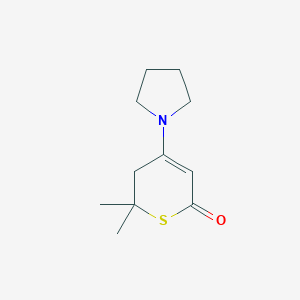![molecular formula C13H13NO B14425259 (2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one CAS No. 85372-39-0](/img/structure/B14425259.png)
(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one is a complex organic compound with a unique structure that includes a cyclobutaquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions to form the cyclobutaquinoline core, followed by functional group modifications to introduce the methyl and methylene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs.
科学的研究の応用
(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Methylammonium lead halide: A compound with a similar structural motif used in solar cells and other applications.
Phenylephrine Related Compound F: A compound with related pharmacological properties.
Glutaminase Inhibitor, Compound 968: A compound with similar inhibitory effects on enzymes.
Uniqueness
What sets (2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one apart is its unique cyclobutaquinoline core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
85372-39-0 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
(2aR,8bS)-8b-methyl-2-methylidene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C13H13NO/c1-8-7-13(2)9-5-3-4-6-10(9)14-12(15)11(8)13/h3-6,11H,1,7H2,2H3,(H,14,15)/t11-,13+/m0/s1 |
InChIキー |
SYKKYQFLKIRXBJ-WCQYABFASA-N |
異性体SMILES |
C[C@]12CC(=C)[C@H]1C(=O)NC3=CC=CC=C23 |
正規SMILES |
CC12CC(=C)C1C(=O)NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


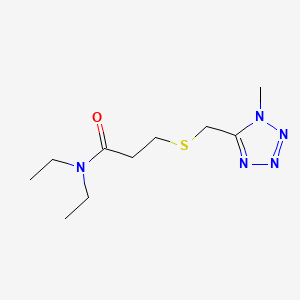
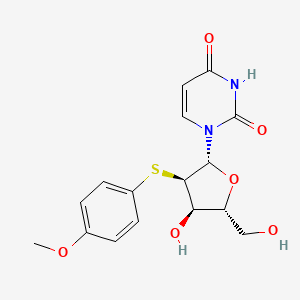
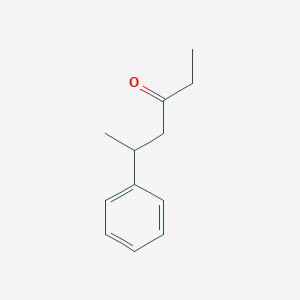
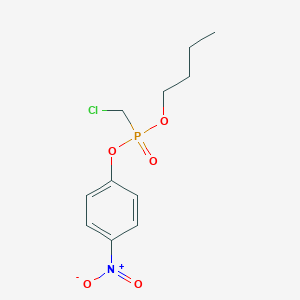
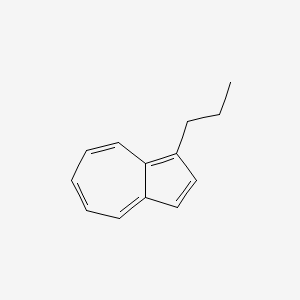
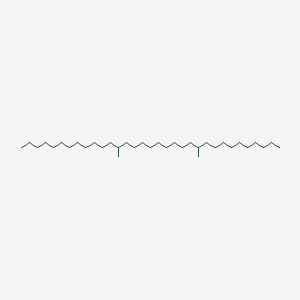
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
